molecular formula C18H15N3O5S2 B2926167 (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896358-88-6

(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Cat. No.: B2926167
CAS No.: 896358-88-6
M. Wt: 417.45
InChI Key: XQJYFENESMNTGY-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a synthetic benzothiazole derivative intended for research applications. While specific biological data for this compound is not currently available in the public scientific literature, its core structure is closely related to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as a novel class of selective Zinc-Activated Channel (ZAC) antagonists . ZAC is an atypical member of the Cys-loop receptor superfamily, and potent, selective pharmacological tools like this are valuable for probing its poorly understood physiological functions . The molecular structure features a nitrobenzothiazole core substituted with an allyl group, coupled with a (methylsulfonyl)benzamide moiety. This specific architecture suggests potential as a negative allosteric modulator, with research indicating that similar analogs act as state-dependent inhibitors, potentially targeting the transmembrane and/or intracellular domains of ion channels . This compound is supplied for non-human research purposes and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-methylsulfonyl-N-(6-nitro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-3-10-20-15-9-6-13(21(23)24)11-16(15)27-18(20)19-17(22)12-4-7-14(8-5-12)28(2,25)26/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJYFENESMNTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. Its unique chemical structure suggests potential therapeutic applications, particularly in oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₅N₃O₅S₂
  • Molecular Weight : 417.5 g/mol
  • CAS Number : 896358-88-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical metabolic pathways. The compound's mechanism involves:

  • Enzyme Inhibition : Binding to active sites of enzymes, disrupting metabolic processes essential for cell survival.
  • Signal Transduction Modulation : Interacting with cell membrane receptors to influence cellular functions such as proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notable findings include:

  • Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay indicated a dose-dependent response, with effective concentrations leading to reduced viability in treated cells .
Concentration (μM)A431 Cell Viability (%)A549 Cell Viability (%)
18075
26055
44030
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis in cancer cells, characterized by elevated levels of cleaved caspases and annexin V positivity .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various pathogens. Studies indicate:

  • Inhibition of Bacterial Growth : The compound effectively inhibited the growth of multiple bacterial strains, suggesting potential as an antibacterial agent.

Case Studies

  • Study on Anti-tumor Activity : A recent study evaluated the effects of modified benzothiazole derivatives on cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant anti-tumor activity by promoting apoptosis and inhibiting cell migration .
  • Inflammatory Response Modulation : Another investigation assessed the impact of this compound on inflammatory markers such as IL-6 and TNF-α in macrophage models, demonstrating a reduction in these pro-inflammatory cytokines upon treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and analogs:

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight
Target Compound Benzo[d]thiazol-2(3H)-ylidene 3-allyl, 6-nitro, 4-(methylsulfonyl)benzamide C₁₈H₁₆N₄O₅S₃ 472.5 (estimated)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide Benzo[d]thiazol-2(3H)-ylidene 3-allyl, 6-sulfamoyl, 4-(methylsulfonyl)benzamide C₁₈H₁₇N₃O₅S₃ 451.5
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide Benzo[d]thiazol-2(3H)-ylidene 3-(2-methoxyethyl), 6-methylsulfonyl, 4-(methylsulfonyl)benzamide C₁₉H₂₀N₂O₆S₃ 468.6
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6) Thiadiazol-2-ylidene 5-isoxazolyl, 3-phenyl, benzamide C₁₈H₁₂N₄O₂S 348.4

Key Observations :

  • Nitro vs. Sulfonamide Groups: The target compound’s 6-nitro group distinguishes it from analogs with sulfamoyl (e.g., ) or methylsulfonyl (e.g., ) groups at the same position.
  • Allyl vs.
  • Core Heterocycle Differences : The benzo[d]thiazole core in the target compound contrasts with the thiadiazole core in Compound 6 , altering π-conjugation and hydrogen-bonding capabilities.

Spectroscopic Comparisons

IR and NMR data from analogs provide insights into functional group behavior:

IR Spectroscopy
  • Carbonyl Stretches: The target compound’s benzamide carbonyl (C=O) is expected near 1660–1680 cm⁻¹, consistent with hydrazinecarbothioamides (1663–1682 cm⁻¹) and triazole derivatives (1605–1719 cm⁻¹) in related systems .
  • Sulfonyl and Nitro Groups: Sulfonyl (S=O) stretches typically appear at 1150–1350 cm⁻¹, overlapping with nitro (NO₂) asymmetric stretches (~1520 cm⁻¹). Differentiation would require deconvolution or complementary techniques like Raman spectroscopy.
NMR Spectroscopy
  • Proton Environments :
    • The allyl group’s vinyl protons (δ ~5–6 ppm) and methylsulfonyl benzamide aromatic protons (δ ~7.5–8.5 ppm) align with shifts observed in analogs like and .
    • Thiazole ring protons in the target compound are anticipated near δ 7–8 ppm, similar to thiadiazole derivatives (e.g., Compound 6: δ 7.36–8.32 ppm) .

Q & A

Q. What computational tools assess potential as a kinase inhibitor?

  • Molecular docking : AutoDock Vina or Schrödinger Suite for binding pose prediction.
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes for substituent modifications (e.g., allyl vs. propargyl groups) .
  • Pharmacophore modeling : Aligns key features (e.g., hydrogen-bond acceptors) with known kinase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.